Cas no 83858-06-4 (6-Phenylpyrimidine-4-carbonitrile)
6-Phenylpyrimidine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-Phenylpyrimidine-4-carbonitrile
- F1967-8565
- DA-02499
- 83858-06-4
- AKOS006281465
- AC-907/25005087
- SCHEMBL1514672
- CS-0326314
-
- Inchi: 1S/C11H7N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h1-6,8H
- InChI Key: JRDXVIQXLHZMRD-UHFFFAOYSA-N
- SMILES: N1C=NC(C#N)=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 181.063997236Da
- Monoisotopic Mass: 181.063997236Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 49.6Ų
6-Phenylpyrimidine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P280151-100mg |
6-phenylpyrimidine-4-carbonitrile |
83858-06-4 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P280151-500mg |
6-phenylpyrimidine-4-carbonitrile |
83858-06-4 | 500mg |
$ 435.00 | 2022-06-03 | ||
| TRC | P280151-1g |
6-phenylpyrimidine-4-carbonitrile |
83858-06-4 | 1g |
$ 660.00 | 2022-06-03 | ||
| Life Chemicals | F1967-8565-0.25g |
6-phenylpyrimidine-4-carbonitrile |
83858-06-4 | 95%+ | 0.25g |
$205.0 | 2023-09-06 | |
| Life Chemicals | F1967-8565-0.5g |
6-phenylpyrimidine-4-carbonitrile |
83858-06-4 | 95%+ | 0.5g |
$363.0 | 2023-09-06 | |
| Life Chemicals | F1967-8565-1g |
6-phenylpyrimidine-4-carbonitrile |
83858-06-4 | 95%+ | 1g |
$642.0 | 2023-09-06 | |
| Life Chemicals | F1967-8565-2.5g |
6-phenylpyrimidine-4-carbonitrile |
83858-06-4 | 95%+ | 2.5g |
$1284.0 | 2023-09-06 | |
| Life Chemicals | F1967-8565-5g |
6-phenylpyrimidine-4-carbonitrile |
83858-06-4 | 95%+ | 5g |
$1926.0 | 2023-09-06 | |
| Life Chemicals | F1967-8565-10g |
6-phenylpyrimidine-4-carbonitrile |
83858-06-4 | 95%+ | 10g |
$2696.0 | 2023-09-06 | |
| A2B Chem LLC | AU72671-10mg |
6-Phenylpyrimidine-4-carbonitrile |
83858-06-4 | 10mg |
$247.00 | 2024-04-19 |
6-Phenylpyrimidine-4-carbonitrile Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 6-Phenylpyrimidine-4-carbonitrile
Introduction to 6-Phenylpyrimidine-4-carbonitrile (CAS No. 83858-06-4)
6-Phenylpyrimidine-4-carbonitrile, with the chemical formula C₈H₅N₃ and CAS number 83858-06-4, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic aromatic compound has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural features of 6-Phenylpyrimidine-4-carbonitrile make it a valuable scaffold for designing molecules with potential biological activity.
The compound belongs to the pyrimidine class of heterocycles, which are known for their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids and play a crucial role in various biological processes. The introduction of a phenyl group at the 6-position and a nitrile group at the 4-position enhances the pharmacological properties of this molecule, making it an attractive candidate for further investigation.
In recent years, there has been a surge in research focused on developing new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. 6-Phenylpyrimidine-4-carbonitrile has emerged as a promising intermediate in the synthesis of small-molecule inhibitors that can modulate key biological pathways. Its unique structure allows for modifications at multiple positions, enabling chemists to tailor its properties for specific therapeutic applications.
One of the most compelling aspects of 6-Phenylpyrimidine-4-carbonitrile is its potential in oncology research. Pyrimidine derivatives have shown significant promise as antitumor agents due to their ability to interfere with DNA replication and cell cycle progression. Studies have demonstrated that compounds structurally related to 6-Phenylpyrimidine-4-carbonitrile can inhibit the activity of enzymes such as kinases and other targets involved in cancer cell proliferation. The nitrile group, in particular, has been shown to enhance binding affinity and metabolic stability, making it an ideal moiety for drug development.
The synthesis of 6-Phenylpyrimidine-4-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis starts with the condensation of phenylacetonitrile with guanidine hydrochloride in the presence of a base catalyst. This reaction yields a pyrimidine core, which is then functionalized at the 4-position by introducing a nitrile group through cyanation reactions. The use of palladium-catalyzed cross-coupling reactions has also been explored to introduce additional substituents at other positions on the pyrimidine ring.
The pharmacological evaluation of 6-Phenylpyrimidine-4-carbonitrile has revealed several interesting properties. In vitro studies have shown that this compound can exhibit inhibitory effects on various enzymes and receptors relevant to human health. For instance, it has been found to inhibit tyrosine kinases, which are overexpressed in many cancer types. Additionally, preliminary studies suggest that it may have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The structural flexibility of 6-Phenylpyrimidine-4-carbonitrile allows for further derivatization, enabling researchers to explore new chemical space for drug discovery. By modifying substituents at different positions on the pyrimidine ring, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. This approach has led to the identification of several analogs with enhanced potency and selectivity.
In conclusion, 6-Phenylpyrimidine-4-carbonitrile (CAS No. 83858-06-4) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features make it an ideal scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new synthetic strategies and pharmacological properties, reinforcing its importance in medicinal chemistry.
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